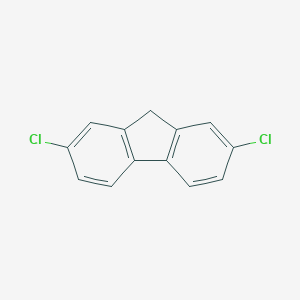
2,7-二氯芴
描述
2,7-Dichlorofluorene is an organic compound derived from fluorene, characterized by the substitution of two chlorine atoms at the 2 and 7 positions of the fluorene molecule. It is a colorless solid with a distinct odor and is insoluble in water but soluble in organic solvents such as benzene and dichloromethane. This compound is known for its excellent electron transport properties, making it a valuable material in organic semiconductor applications, including organic light-emitting diodes (OLEDs) and organic solar cells .
科学研究应用
2,7-Dichlorofluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology and Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antimalarial drugs like Lumefantrine.
作用机制
Target of Action
2,7-Dichlorofluorene is a versatile compound with various applications. It has been used in the synthesis of sterically hindered 2,7-diaryl fluorenes . In the field of bioactive agents, it has been used to synthesize thiazolidinone and azetidinone analogues . These analogues have shown promising results as anticancer and antimicrobial agents against multidrug-resistant strains .
Mode of Action
The mode of action of 2,7-Dichlorofluorene is primarily through its role as a precursor in the synthesis of other compounds. For instance, in the synthesis of sterically hindered 2,7-diaryl fluorenes, 2,7-Dichlorofluorene undergoes double Suzuki–Miyaura cross-coupling reactions with a broad range of di-ortho-substituted arylboronic acids . In the synthesis of thiazolidinone and azetidinone analogues, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, derived from 2,7-Dichlorofluorene, reacts with various aryl/heteroaryl aldehydes .
Biochemical Pathways
The biochemical pathways affected by 2,7-Dichlorofluorene are largely dependent on the compounds synthesized from it. For example, the thiazolidinone and azetidinone analogues synthesized from 2,7-Dichlorofluorene have been found to interact with the active sites of the dihydrofolate reductase enzyme . This interaction can inhibit the enzyme’s activity, affecting the folate pathway and potentially leading to anticancer and antimicrobial effects .
Pharmacokinetics
The compound is known to be insoluble in water but soluble in organic solvents such as benzene and dichloromethane . This suggests that it may have low bioavailability when administered orally, but could potentially be delivered effectively through other routes such as intravenous injection.
Result of Action
The result of 2,7-Dichlorofluorene’s action is primarily seen in the compounds synthesized from it. For example, the thiazolidinone and azetidinone analogues synthesized from 2,7-Dichlorofluorene have shown promising anticancer and antimicrobial activity against multidrug-resistant strains .
Action Environment
The action of 2,7-Dichlorofluorene is influenced by various environmental factors. For instance, the efficiency of its reactions in the synthesis of other compounds can be affected by the presence of certain catalysts . Additionally, its solubility in different solvents can influence its bioavailability and efficacy .
生化分析
Biochemical Properties
2,7-Dichlorofluorene plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, including dihydrofolate reductase, which is crucial for DNA synthesis and repair. The interaction between 2,7-Dichlorofluorene and dihydrofolate reductase involves binding to the enzyme’s active site, inhibiting its function and leading to cytotoxic effects . Additionally, 2,7-Dichlorofluorene has been shown to interact with other biomolecules, such as thioglycolic acid and chloroacetyl chloride, forming thiazolidinone and azetidinone analogues with antimicrobial and anticancer properties .
Cellular Effects
2,7-Dichlorofluorene exhibits various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,7-Dichlorofluorene-based compounds have demonstrated cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines . These effects are mediated through the disruption of cell signaling pathways and induction of apoptosis, leading to cell death. Additionally, 2,7-Dichlorofluorene can affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2,7-Dichlorofluorene involves its interaction with various biomolecules at the molecular level. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and leading to cytotoxic effects . Furthermore, 2,7-Dichlorofluorene can form covalent bonds with other biomolecules, resulting in the formation of bioactive compounds with antimicrobial and anticancer properties . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dichlorofluorene can change over time due to its stability and degradation properties. Studies have shown that 2,7-Dichlorofluorene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to 2,7-Dichlorofluorene in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cellular functions, including apoptosis and disruption of metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,7-Dichlorofluorene vary with different dosages in animal models. At low doses, 2,7-Dichlorofluorene has been shown to exhibit minimal toxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
2,7-Dichlorofluorene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to interfere with glutathione metabolism, leading to oxidative stress and cellular damage . Additionally, 2,7-Dichlorofluorene can affect amino acid metabolism, resulting in alterations in the levels of key metabolites involved in cellular functions .
Transport and Distribution
Within cells and tissues, 2,7-Dichlorofluorene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its bioactivity . The compound’s distribution is also affected by its solubility properties, being more soluble in organic solvents like benzene and dichloromethane .
Subcellular Localization
The subcellular localization of 2,7-Dichlorofluorene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that 2,7-Dichlorofluorene can localize to the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects by disrupting cellular functions and inducing apoptosis . The compound’s activity and function are closely linked to its subcellular localization, affecting its overall bioactivity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichlorofluorene typically involves the chlorination of fluorene. One common method uses sulfuryl chloride as the chlorinating agent in the presence of glacial acetic acid. The reaction is carried out at a controlled temperature of 16-20°C, followed by heating to 95°C and subsequent cooling. The product is then isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of 2,7-Dichlorofluorene can be optimized to increase yield and reduce costs. For instance, using sulfuryl chloride instead of chlorine gas significantly reduces the amount of glacial acetic acid required, making the process more cost-effective and environmentally friendly. The reaction conditions are carefully controlled to ensure a high yield of up to 63.3% .
化学反应分析
Types of Reactions: 2,7-Dichlorofluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving 2,7-Dichlorofluorene are less common, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Arylboronic acids, palladium catalysts (e.g., N-heterocyclic carbene palladium), and suitable solvents such as toluene or dimethylformamide.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
相似化合物的比较
2,7-Dibromofluorene: Similar in structure but with bromine atoms instead of chlorine.
2,7-Diiodofluorene: Contains iodine atoms, which can lead to different reactivity and electronic properties.
2,7-Difluorofluorene: Substituted with fluorine atoms, offering different electronic characteristics.
Uniqueness: 2,7-Dichlorofluorene is unique due to its optimal balance of electron transport properties and reactivity, making it highly suitable for organic electronic applications. Its synthesis is also more cost-effective and environmentally friendly compared to its bromine and iodine counterparts .
属性
IUPAC Name |
2,7-dichloro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPURBHAHVFTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291088 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-16-0 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dichloro-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


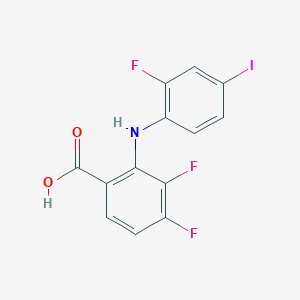

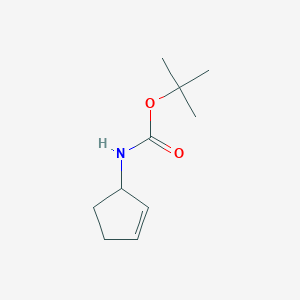
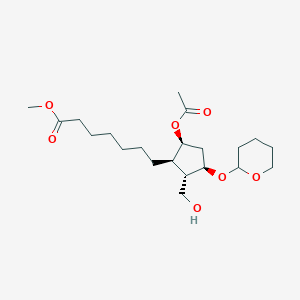


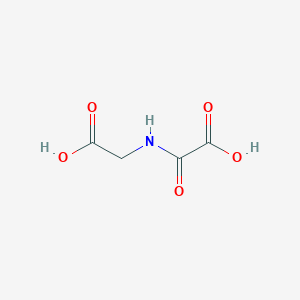

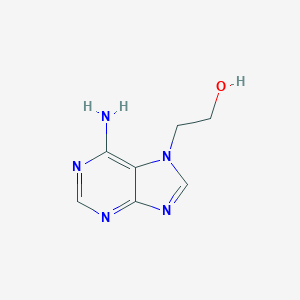

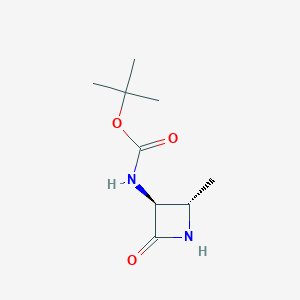
![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)
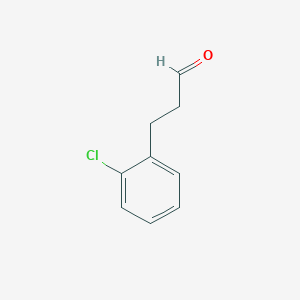
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
